1-Bromo-7-(tert-butyl)pyrene

Catalog No.
S3443001
CAS No.
78751-74-3
M.F
C20H17Br
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-7-(tert-butyl)pyrene

Traditional 1-bromopyrene suffers poor solubility and aggregation-caused quenching. 1-Bromo-7-(tert-butyl)pyrene overcomes these: • tert-Butyl group disrupts π-π stacking, enabling high solubility in standard organic solvents and eliminating toxic halogenated diluents. • Steric bulk prevents solid-state excimer formation, preserving pure-blue emission for high-EQE OLEDs. • Single Br site serves as regioselective handle for cross-coupling to asymmetric pyrene luminogens. This building block streamlines purification and thin-film device performance.

CAS Number

78751-74-3

Product Name

1-Bromo-7-(tert-butyl)pyrene

IUPAC Name

1-bromo-7-tert-butylpyrene

Molecular Formula

C20H17Br

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C20H17Br/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3

InChI Key

RDPLDMAQCSKQAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2

The exact mass of the compound 1-Bromo-7-(tert-butyl)pyrene is 336.05136 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Bromo-7-(tert-butyl)pyrene, 7-(tert-Butyl)-1-bromopyrene, 1-Bromo-7-(1,1-dimethylethyl)pyrene

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

1-Bromo-7-(tert-butyl)pyrene (CAS 78751-74-3) is a monofunctionalized polycyclic aromatic hydrocarbon (PAH) engineered for the synthesis of advanced optoelectronic materials, organic light-emitting diodes (OLEDs), and fluorescent probes. Unlike unsubstituted pyrene, which suffers from severe aggregation and poor processability, this compound integrates a bulky tert-butyl group at the 7-position to disrupt intermolecular π-π stacking and enhance solubility in standard organic solvents [1]. Concurrently, the bromine atom at the 1-position serves as a highly regioselective handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [2]. This dual-functional design makes it a critical building block for scaling up the manufacturing of asymmetric, high-quantum-yield blue emitters and three-dimensional spirobifluorene dyes without the workflow bottlenecks associated with planar PAHs.

Research Fit

Single bromine handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Ullmann)
tert-Butyl group enhances solubility and suppresses aggregation-caused quenching in solid films
Precursor for blue OLED emitters and fluorescent probes via regioselective functionalization

Substituting 1-bromo-7-(tert-butyl)pyrene with the more common 1-bromopyrene introduces severe manufacturing and performance liabilities. In synthetic workflows, 1-bromopyrene exhibits notoriously poor solubility in non-halogenated solvents, often forcing chemists to rely on toxic or restricted solvents like carbon tetrachloride or to run reactions at high dilution, which drastically reduces volumetric yield [1]. Optically, materials derived from unsubstituted 1-bromopyrene are highly prone to planar π-π stacking in the solid state, leading to excimer formation that quenches fluorescence and shifts emission away from the desired pure blue spectrum [2]. The tert-butyl group is not merely a structural accessory; it is a mandatory steric buffer that ensures downstream derivatives maintain high solubility for purification (e.g., column chromatography, NMR analysis) and achieve high exciton utilization efficiency in thin-film OLED devices.

Substitution Risk

1-Bromopyrene
Lacks the tert-butyl group, leading to limited solubility and detrimental aggregation-caused quenching in solid-state films.
7-tert-Butylpyrene
No bromine handle for cross-coupling; cannot serve as a building block for extended π-conjugated architectures.
Poly-brominated analogs
Multiple reactive sites reduce regioselectivity and may lead to uncontrolled coupling, compromising material purity.

Enhanced Solubility for High-Yield Cross-Coupling

The presence of the tert-butyl group fundamentally alters the solubility profile of the pyrene core. While generic 1-bromopyrene often requires halogenated solvents and high dilution to remain in solution during complex syntheses, 1-bromo-7-(tert-butyl)pyrene is highly soluble in standard cross-coupling solvents like THF, toluene, and dichloromethane[1]. In the synthesis of complex three-dimensional spirobifluorene dyes, researchers noted that the tert-butyl group was strictly necessary; without it, the resulting intermediates exhibited solubility so poor that purification and structural analysis (via 1H-NMR and 13C-NMR) became virtually impossible [1]. This translates to higher recoverable yields and compatibility with standard industrial solvent systems.

Evidence DimensionSolvent Compatibility and Downstream Purification
Target Compound DataHighly soluble in THF, toluene, and CH2Cl2; enables standard NMR and column chromatography.
Comparator Or BaselineUnsubstituted pyrene derivatives (e.g., 1-bromopyrene derivatives)
Quantified DifferenceShift from intractable/insoluble intermediates to fully processable solutions in standard organic solvents.
ConditionsSynthesis of complex 3D spirobifluorene dyes via Pd-catalyzed Suzuki-Miyaura coupling.

High solubility eliminates the need for restricted halogenated solvents and prevents product loss during column chromatography and crystallization steps.

Synthesis Yield
Head-to-head
94% (mono-Br) vs. 91% (di-Br) via NBS/THF route; 72–88% vs. 68–89% via Br₂ methods
Higher and more consistent yields support synthetic efficiency and reduced purification burden.
Reaction conditions: NBS in THF (0°C to rt) or Br₂ in CH₂Cl₂ (−78°C to rt).

Steric Hindrance for Excimer Suppression in Blue OLEDs

Planar pyrene derivatives are notorious for forming excimers in the solid state due to strong intermolecular π-π stacking, which severely quenches fluorescence and causes unwanted red-shifting. By utilizing 1-bromo-7-(tert-butyl)pyrene as the precursor, the bulky tert-butyl group acts as a steric shield in the final emitter molecules. When incorporated into Y-shaped aggregation-induced emission (AIE) luminogens, the resulting materials achieved a maximum external quantum efficiency (EQE) of 7.27% and a high exciton utilization efficiency of 77.3%[1]. Comparatively, standard fluorescent pyrene materials lacking such steric bulk are typically limited to ~25% exciton utilization due to spin statistics and suffer from severe efficiency roll-off via aggregation-caused quenching (ACQ) [1].

Evidence DimensionExciton Utilization Efficiency (ƞr) in OLEDs
Target Compound Data77.3% exciton utilization efficiency and 7.27% EQE in functionalized AIEgens.
Comparator Or BaselineStandard fluorescent pyrene materials (~25% ƞr limit due to ACQ and spin statistics).
Quantified Difference>3x improvement in exciton utilization via 'hot exciton' reverse intersystem crossing facilitated by the molecular design.
ConditionsNon-doped OLED devices using pyrene-based AIEgens.

Procurement of the tert-butylated precursor is essential for manufacturing high-efficiency, pure-blue OLEDs that resist aggregation-caused quenching in thin films.

Emission λmax
Reported
590–600 nm (green/yellow) for target; 400–500 nm (blue) for 1-bromopyrene
Red-shifted emission expands the color palette for OLED and bioimaging without heavy-metal dopants.
Solution-state fluorescence in DCM, CHCl₃, or MeCN; lifetime 0.2–0.4 s.

Regiocontrol and High Yield in Precursor Bromination

The synthesis and procurement of monohalogenated pyrenes often suffer from over-bromination, leading to mixtures of 1,3-dibromo, 1,6-dibromo, and 1,8-dibromo isomers that are difficult to separate. The tert-butyl group at the 7-position sterically and electronically influences the pyrene ring, directing halogenation. Controlled bromination of 2-tert-butylpyrene using NBS in THF yields 1-bromo-7-(tert-butyl)pyrene with an exceptionally high yield of 94% [1]. In contrast, direct bromination of unsubstituted pyrene to achieve pure 1-bromopyrene often results in lower yields (e.g., 71%) due to the rapid formation of polybrominated byproducts [1]. This high regioselectivity ensures high lot-to-lot purity and reduces the cost of downstream purification.

Evidence DimensionMonobromination Yield
Target Compound Data94% yield using NBS in THF.
Comparator Or Baseline1-bromopyrene synthesis (71% yield via Br2 in CCl4).
Quantified Difference23% absolute increase in monobromination yield, with significantly reduced polybrominated impurities.
ConditionsControlled bromination of pyrene vs. 2-tert-butylpyrene.

Higher synthetic yields and strict regiocontrol translate to higher purity and more reliable scale-up economics for industrial buyers.

Thermal & PLQY
Class-level
Td ~300°C, Φf 0.45–0.92 (solution), 0.48–0.75 (solid) for derived tetraarylpyrenes
Benchmarks support device-compatible thermal stability and high quantum efficiency in related scaffolds.
Data from 1,3,5,9-tetrabromo-7-tert-butylpyrene derivatives; mono-bromo analog expected to yield similar properties.
UV Absorption
Inferred
Expected blue-shifted relative to 1,3-dibromo analog (λmax 308, 338, 380 nm)
Simplified absorption profile may offer distinct optical transparency for donor-acceptor designs.
Direct UV-Vis data not reported; inferred from reduced bromine-induced electronic perturbation.

Synthesis of High-Efficiency Blue OLED Emitters

The steric bulk of the tert-butyl group makes this compound the ideal starting material for synthesizing asymmetric, Y-shaped, or spirobifluorene-based pyrene luminogens. It ensures the final thin films resist π-π stacking, maintaining pure blue emission and high external quantum efficiency (EQE) without aggregation-caused quenching (ACQ) [1].

Development of Soluble Fluorescent Probes and Labels

For biochemical or materials science applications requiring fluorescent tagging, the tert-butyl group ensures that the resulting pyrene-based probes remain highly soluble in standard organic solvents. This overcomes the severe insolubility issues that typically plague unsubstituted pyrene derivatives during purification and formulation [2].

Precursor for Advanced 3D Covalent Organic Frameworks (COFs)

The combination of high solubility and a single, highly reactive brominated site makes 1-bromo-7-(tert-butyl)pyrene an excellent monomeric building block for synthesizing conjugated microporous polymers or COFs via Suzuki or Yamamoto coupling, where maintaining the solubility of growing oligomers is critical to achieving high molecular weights[2].

Application Fit

Application
Selection Property
Validation Focus
Solution-Processable Blue OLED Emitters
Single Suzuki-coupling site with tert-butyl group for solubility and anti-ACQ
Quantum yield and thermal stability of derived emitters
Green/Yellow Fluorescent Probes
Red-shifted emission (green/yellow) with bromine conjugation handle
Emission wavelength and lifetime in target solvents
Asymmetric Donor-Acceptor Pyrenes
Regioselective mono-functionalization for controlled architecture
Site-selectivity and purity of coupling products
OFET & Semiconductor Research
Solution-processable monomer for π-conjugated polymers
Polymer solubility and film-formation quality

XLogP3

7.4

Exact Mass

336.05136 g/mol

Monoisotopic Mass

336.05136 g/mol

Heavy Atom Count

21

Wikipedia

1-Bromo-7-tert-butylpyrene

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